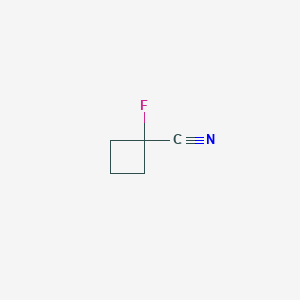
2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium perchlorate is a synthetic organic compound known for its unique structural features and potential applications in various fields of science and industry. The compound consists of a tert-butyl group, a cyanophenyl group, and an oxazolium ion, paired with a perchlorate anion. This combination of functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium perchlorate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a nitrile and an aldehyde, under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a strong base to facilitate the alkylation reaction.
Addition of the cyanophenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction, where a cyanophenyl halide reacts with the oxazole intermediate.
Formation of the oxazolium ion: This step involves the quaternization of the oxazole nitrogen using an alkylating agent, such as methyl iodide.
Addition of the perchlorate anion: The final step involves the ion exchange with perchlorate salts to obtain the desired perchlorate salt of the oxazolium ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which offer better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.
化学反应分析
Types of Reactions
2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. Reactions are usually performed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions often involve the use of nucleophiles such as amines or thiols, under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced products with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the cyanophenyl group.
科学研究应用
2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium perchlorate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, resulting in antimicrobial or anticancer effects. Additionally, the compound’s ability to undergo redox reactions can influence cellular redox balance, further contributing to its biological activity.
相似化合物的比较
Similar Compounds
- 2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazole
- 2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium chloride
- 2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium bromide
Uniqueness
2-tert-Butyl-5-(4-cyanophenyl)-1,2-oxazol-2-ium perchlorate is unique due to the presence of the perchlorate anion, which imparts distinct physicochemical properties compared to other similar compounds. The perchlorate anion can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
918884-89-6 |
|---|---|
分子式 |
C14H15ClN2O5 |
分子量 |
326.73 g/mol |
IUPAC 名称 |
4-(2-tert-butyl-1,2-oxazol-2-ium-5-yl)benzonitrile;perchlorate |
InChI |
InChI=1S/C14H15N2O.ClHO4/c1-14(2,3)16-9-8-13(17-16)12-6-4-11(10-15)5-7-12;2-1(3,4)5/h4-9H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
YALWKAWOTMNLKR-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)[N+]1=CC=C(O1)C2=CC=C(C=C2)C#N.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



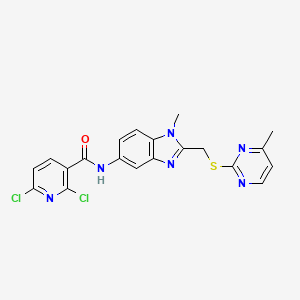
![4'-Heptyl-3-methyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12625638.png)
![2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide;hydrochloride](/img/structure/B12625639.png)
![2-[(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B12625646.png)
![N'-[3-hydroxy-4-oxo-2-(6-oxo-1H-pyridin-3-yl)chromen-6-yl]ethanimidamide](/img/structure/B12625652.png)
![D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine](/img/structure/B12625664.png)
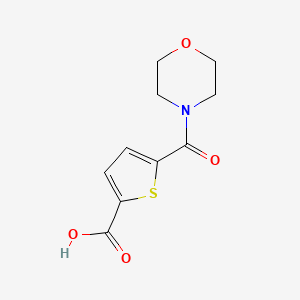
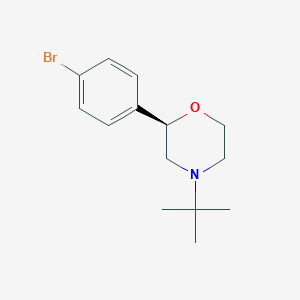
![(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-chlorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12625680.png)
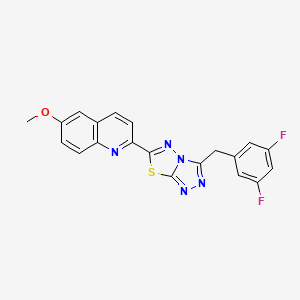
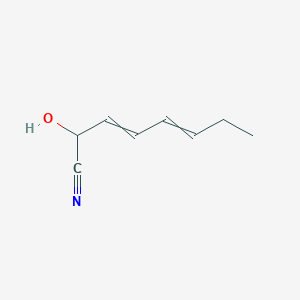
![4-[6-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12625703.png)
